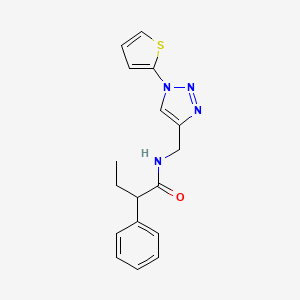

2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-2-15(13-7-4-3-5-8-13)17(22)18-11-14-12-21(20-19-14)16-9-6-10-23-16/h3-10,12,15H,2,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQQAMCBGRXQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the 1,2,3-triazole ring. The phenyl and thiophene groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and organometallic compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies have suggested that such compounds may act as inhibitors of 5-lipoxygenase , an enzyme involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like asthma and arthritis .

Antimicrobial Properties

The triazole ring is well-known for its antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, studies on related triazole compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics .

Anticancer Potential

There is growing interest in the anticancer properties of triazole derivatives. Compounds similar to This compound have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies have shown promising results against various cancer cell lines, suggesting that these compounds could serve as lead candidates for new anticancer therapies .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Molecular Docking Study (2021) | Identified as a potential 5-lipoxygenase inhibitor with significant binding affinity | Anti-inflammatory drug development |

| Antimicrobial Screening (2020) | Demonstrated effectiveness against multiple bacterial strains | Development of new antibiotics |

| Anticancer Evaluation (2022) | Induced apoptosis in various cancer cell lines | Potential anticancer drug |

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and thiophene moieties. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide with key analogues from the literature:

Key Observations :

- Triazole-Thiophene vs. Triazole-Thiazole : The thiophene substituent in the target compound may confer distinct electronic and steric properties compared to thiazole-containing analogues (e.g., compound 9c and 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ). Thiazole derivatives often exhibit enhanced π-π stacking and hydrogen-bonding interactions, as seen in their use as penicillin mimics .

- Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which employs an N,O-bidentate directing group for metal catalysis, the target compound’s thiophene-triazole system may act as a dual-functional ligand .

Pharmacological and Physicochemical Properties

- Bioactivity : While 9c and related compounds show promise in docking studies for enzyme inhibition, the thiophene moiety in the target compound could modulate selectivity toward sulfur-metabolizing enzymes .

- Crystallographic Behavior : Analogous amides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) form hydrogen-bonded dimers in crystal lattices, a feature that may extend to the target compound if similar packing motifs exist .

Biological Activity

2-Phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide is a compound that incorporates both a phenyl group and a triazole moiety, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, emphasizing its pharmacological potential.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves the reaction between thiophen derivatives and triazole precursors under controlled conditions to yield the desired amide structure. The synthetic pathway generally includes:

- Formation of Triazole : Using thiophen derivatives and azides.

- Coupling Reaction : Reacting the triazole with butanamide derivatives.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 16 | |

| Candida albicans | 20 |

These results suggest that the compound has potential as an antibacterial and antifungal agent.

Anti-inflammatory Activity

The anti-inflammatory properties of similar triazole compounds have been documented extensively. For instance, studies show that triazoles can inhibit prostaglandin biosynthesis and stabilize lysosomal membranes. The anti-inflammatory activity of related compounds was found to inhibit edema significantly:

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Indomethacin | 10 | 60.30 |

| 2-Phe-N-(triazole) | 10 | 49.03 |

| Phenylbutazone | 10 | 49.03 |

This data indicates that the compound may possess similar anti-inflammatory effects, warranting further investigation into its mechanisms of action.

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties. In vitro studies demonstrate that some triazole-containing compounds can inhibit cancer cell proliferation:

These findings suggest that this compound may also exhibit anticancer activity.

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives:

- Antimicrobial Efficacy Study : A study conducted by Guzeldemirci et al. evaluated various triazole derivatives against fungal and bacterial strains, revealing potent activity comparable to standard antibiotics .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of synthesized triazoles in animal models, demonstrating significant reductions in inflammatory markers .

- Anticancer Potential : Research by Li et al. showed that modified triazoles exhibited promising results against human cancer cell lines, suggesting a need for further clinical investigations .

Q & A

Q. Advanced Research Focus

- Solvent optimization : Replace ethanol/water with DMF for higher solubility of intermediates, reducing side-product formation .

- Catalyst screening : Test CuI vs. CuSO₄·5H₂O with ligands (e.g., TBTA) to enhance regioselectivity in triazole formation .

- Real-time monitoring : Use TLC (silica GF₂₅₄, UV detection) and in-situ FT-IR to track reaction progress and adjust stoichiometry .

What spectroscopic techniques are critical for confirming the molecular structure?

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks for thiophene (δ 7.2–7.4 ppm), triazole (δ 8.1–8.3 ppm), and amide NH (δ 6.5–7.0 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole C-N stretch (~1450 cm⁻¹) .

How can contradictions in crystallographic data be resolved during structural refinement?

Q. Advanced Research Focus

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and use HKLF5 format for multi-component datasets .

- Displacement parameter analysis : Use ORTEP (WinGX suite) to visualize anisotropic thermal motion and adjust ADPs .

- Validation tools : Check R₁/wR₂ convergence and Fo/Fc maps for missed solvent molecules .

What methods are used to evaluate the compound’s antimicrobial activity?

Q. Basic Research Focus

- GFP reporter assays : Measure inhibition of P. aeruginosa biofilm formation via fluorescence reduction (λₑₓ=485 nm, λₑₘ=520 nm) .

- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity screening : MTT assay on human fibroblasts (IC₅₀ calculation) .

How can docking studies predict the compound’s binding interactions with target enzymes?

Q. Advanced Research Focus

- Protein preparation : Retrieve PDB structures (e.g., PfCDPK1 for antimalarial studies) and optimize hydrogen bonding networks .

- Ligand parametrization : Assign AM1-BCC charges to the compound using Open Babel .

- Pose validation : Compare docking scores (AutoDock Vina) with co-crystallized ligands and validate via MD simulations (NAMD, 100 ns) .

How to address discrepancies between experimental and computational spectroscopic data?

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) and simulate NMR shifts with GIAO method .

- Solvent effects : Include PCM (Polarizable Continuum Model) for DMSO-d₆ or CDCl₃ environments .

- Error analysis : Compare RMSD of calculated vs. experimental ¹³C shifts to identify conformational mismatches .

What strategies enhance regioselectivity in triazole ring formation?

Q. Advanced Research Focus

- Click chemistry : Use azide-alkyne stoichiometry (1:1.2) and slow addition to favor 1,4-disubstituted triazoles .

- Microwave-assisted synthesis : Reduce reaction time (10–15 min) and improve yield by 15–20% .

- Protecting groups : Temporarily block reactive sites (e.g., Boc on amines) to direct cycloaddition .

How is compound purity validated prior to biological testing?

Q. Basic Research Focus

- HPLC : Use C18 column (MeCN/H₂O + 0.1% TFA) with UV detection (254 nm); aim for ≥95% purity .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting point : Sharp range (<2°C deviation) indicates crystallinity .

What approaches elucidate the compound’s mechanism of action in cellular pathways?

Q. Advanced Research Focus

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (fold-change ≥2, FDR ≤0.05) .

- Target engagement : Cellular thermal shift assay (CETSA) to confirm binding to suspected proteins .

- Mutagenesis : CRISPR-Cas9 knockouts of putative targets (e.g., kinase domains) to assess phenotypic rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.